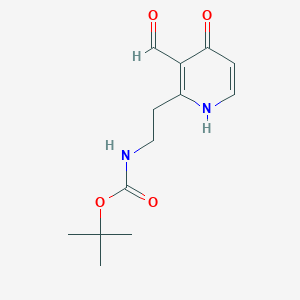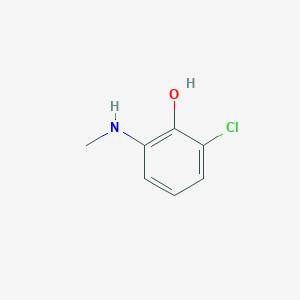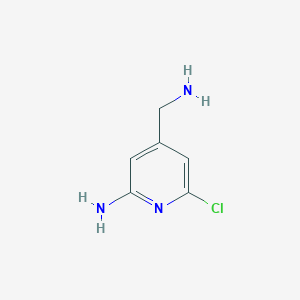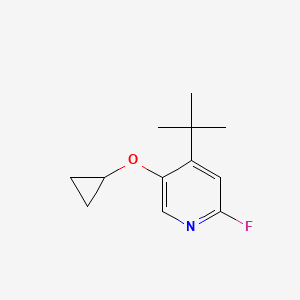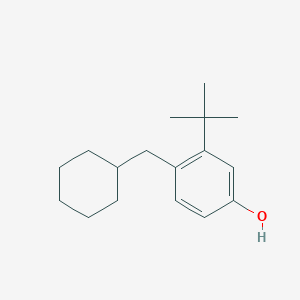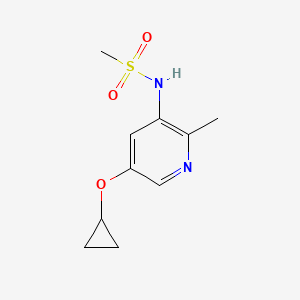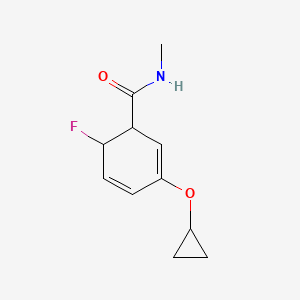
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide is a synthetic organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoro substituent, and a carboxamide functional group on a cyclohexa-2,4-diene ring system. It is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide typically involves multiple steps, including the formation of the cyclohexa-2,4-diene ring, introduction of the fluoro substituent, and attachment of the cyclopropoxy and carboxamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoro and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienamine: Similar structure but with an amine group instead of a carboxamide group.
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienol: Similar structure but with a hydroxyl group instead of a carboxamide group.
Uniqueness
3-Cyclopropoxy-6-fluoro-N-methylcyclohexa-2,4-dienecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro and cyclopropoxy substituents contribute to its stability and reactivity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-6-fluoro-N-methylcyclohexa-2,4-diene-1-carboxamide |
InChI |
InChI=1S/C11H14FNO2/c1-13-11(14)9-6-8(4-5-10(9)12)15-7-2-3-7/h4-7,9-10H,2-3H2,1H3,(H,13,14) |
Clé InChI |
QJUKLARULAUUQN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1C=C(C=CC1F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


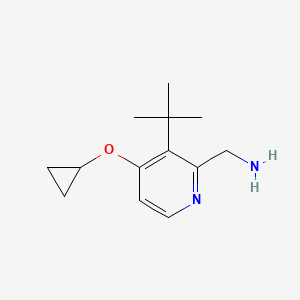
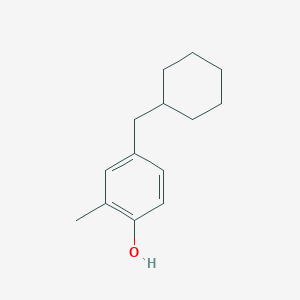
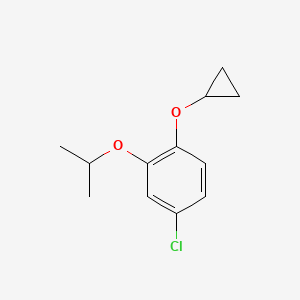

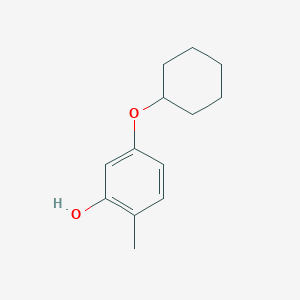
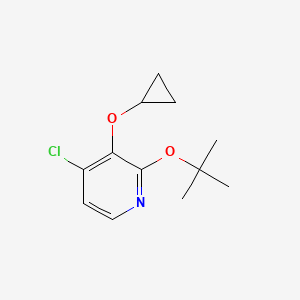
![Ethyl [(1-cyano-2-phenylethyl)amino]acetate](/img/structure/B14834858.png)
![Tert-butyl [(3-acetyl-5-fluorophenyl)amino]methylcarbamate](/img/structure/B14834860.png)
